Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride
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Overview
Description
Benzylpiperidine is a class of compounds that have been studied for their potential pharmacological properties . They are similar in structure to other drugs such as methylphenidate and desoxypipradrol . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications
Synthesis and Structural Transformations
Synthesis and Transformations of Spiro-Piperidines : A study explored the synthesis of new dihydrospiro(quinoline-2,4'-piperidines) through a two-step synthetic route, highlighting acetyl migration under debenzylation conditions. This research provides insights into the structural transformations and synthetic routes for compounds related to Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride (V. Kouznetsov et al., 2005).
Intramolecular N to N Acyl Migration : Another study reported an efficient synthesis of spiropiperidine scaffolds based on intramolecular acyl transfer in 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] under mild debenzylation conditions. This highlights a method for constructing complex spiropiperidine frameworks relevant to the study of Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride (L. Méndez & V. Kouznetsov, 2011).
Potential Applications
Spiropiperidine as σ-Receptor Ligands : Research on spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] demonstrated their potential as highly potent and selective σ-receptor ligands. This indicates potential applications of related compounds, like Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride, in developing therapeutic agents targeting σ-receptors (C. Maier & B. Wünsch, 2002).
Fluorescent Probes for DNA Detection : A study on benzimidazo[1,2-a]quinolines substituted with piperidine nuclei revealed their application as fluorescent probes for DNA detection. This suggests that structurally related compounds might have utility in bioanalytical applications (N. Perin et al., 2011).
Safety And Hazards
While specific safety and hazard information for “Benzyl 2’,3’-dihydrospiro[piperidine-4,4’-quinoline]-1’-carboxylate hydrochloride” is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, piperidine is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
benzyl spiro[2,3-dihydroquinoline-4,4'-piperidine]-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-20(25-16-17-6-2-1-3-7-17)23-15-12-21(10-13-22-14-11-21)18-8-4-5-9-19(18)23;/h1-9,22H,10-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBXNGBCICOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride |
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